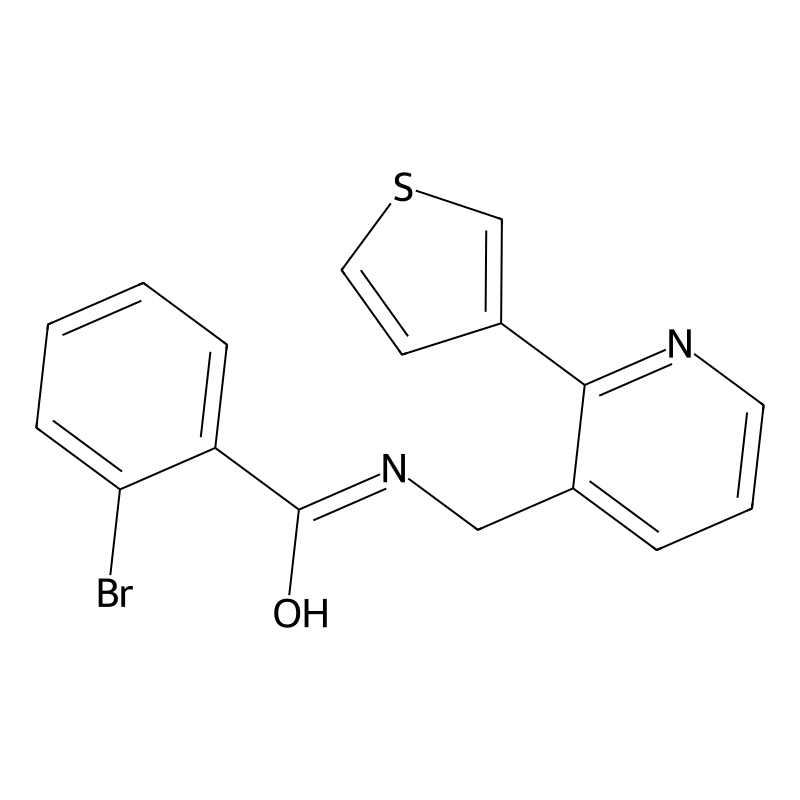2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Antitubercular Drug Development
Application Summary: The compound has potential use in the development of antitubercular drugs due to its structural features that may allow it to inhibit Mycobacterium tuberculosis.
Methods of Application: The compound would be synthesized and tested against various strains of M. tuberculosis. Assays to determine minimum inhibitory concentrations (MICs) and IC50 values would be conducted.
Results: Promising results would show significant activity against the bacteria, with low IC50 values indicating high potency .
Organic Electronics
Application Summary: Due to the presence of thiophene, the compound could be used in the synthesis of conjugated polymers for organic electronics applications.
Methods of Application: Polymerization methods such as Suzuki coupling or Kumada catalyst-transfer polycondensation could be employed to create polymers with the compound as a monomer.
Results: The resulting polymers could exhibit desirable properties like high conductivity or unique optoelectronic characteristics suitable for electronic devices .
Biological Activity of Indole Derivatives
Methods of Application: Synthetic pathways would be designed to incorporate the compound’s structural motifs into indole derivatives, followed by biological testing.
Results: The synthesized indole derivatives could display a range of biological activities, such as anticancer or anti-inflammatory effects .
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by the presence of a bromine atom, a thiophene ring, a pyridine ring, and a benzamide group. The molecular formula for this compound is , and it has a molecular weight of approximately 409.32 g/mol . This compound is notable for its structural diversity, which may contribute to its unique chemical properties and potential biological activities.
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
- Oxidation and Reduction: The thiophene and pyridine rings can participate in oxidation or reduction reactions under specific conditions.
- Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Reagents commonly used in reactions involving this compound include:
- Palladium Catalysts: Often used in coupling reactions.
- Organotin or Organozinc Reagents: Employed in cross-coupling reactions.
- Sulfonyl Chlorides: Used for the formation of the sulfonamide group.
The biological activity of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is not extensively documented, but its structural components suggest potential interactions with biological targets. The presence of the thiophene and pyridine rings may facilitate binding to specific proteins or enzymes, potentially altering their activity. Such interactions could lead to various biological effects, making it a candidate for further pharmacological studies.
The synthesis of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
- Bromination: A precursor compound is brominated to introduce the bromine atom.
- Amide Formation: The amide bond is formed through the reaction of an amine with a carboxylic acid derivative.
- Formation of the Pyridine and Thiophene Rings: These rings are introduced via cross-coupling reactions such as Suzuki-Miyaura coupling or Stille coupling.
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
- Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents.
- Materials Science: The compound's unique structure may be utilized in developing novel materials with specific electronic properties.
- Biological Studies: It can act as a probe to investigate various biological processes due to its ability to interact with specific molecular targets.
Several compounds share structural similarities with 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. Below are some comparable compounds along with their unique features:
The uniqueness of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide lies in its combination of both thiophene and pyridine moieties along with the bromine substitution, which may enhance its reactivity and biological activity compared to similar compounds.








